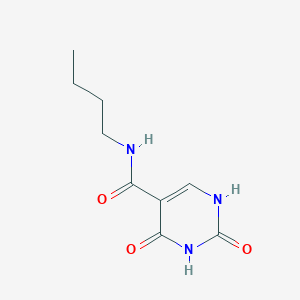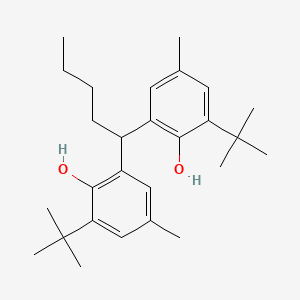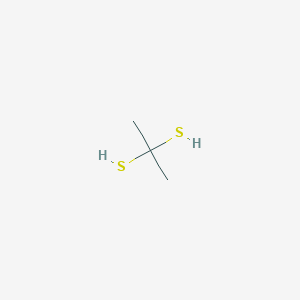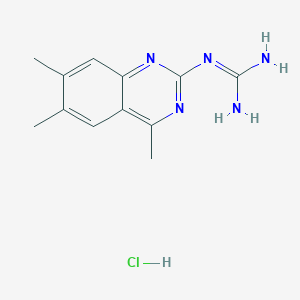
Butane, 1,2,3,4-tetrabromohexafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane, 1,2,3,4-tetrabromohexafluoro- is an organobromine and organofluorine compound with the molecular formula C4H2Br4F6 This compound is characterized by the presence of four bromine atoms and six fluorine atoms attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1,2,3,4-tetrabromohexafluoro- typically involves the bromination and fluorination of butane derivatives. One common method includes the reaction of butane with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods: Industrial production of Butane, 1,2,3,4-tetrabromohexafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of bromine and fluorine.
Types of Reactions:
Oxidation: Butane, 1,2,3,4-tetrabromohexafluoro- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less brominated or fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated and fluorinated alcohols or ketones.
Reduction: Formation of partially brominated or fluorinated butane derivatives.
Substitution: Formation of iodinated or other substituted butane derivatives.
科学的研究の応用
Butane, 1,2,3,4-tetrabromohexafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying halogenated compounds.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Butane, 1,2,3,4-tetrabromohexafluoro- involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Butane, 1,2,3,4-tetrabromo-: Similar in structure but lacks fluorine atoms.
Butane, 1,2,3,4-tetrafluoro-: Similar in structure but lacks bromine atoms.
Hexafluorobenzene: Contains six fluorine atoms but has a benzene ring instead of a butane backbone.
Uniqueness: Butane, 1,2,3,4-tetrabromohexafluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination of halogens makes it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
375-24-6 |
|---|---|
分子式 |
C4Br4F6 |
分子量 |
481.65 g/mol |
IUPAC名 |
1,2,3,4-tetrabromo-1,1,2,3,4,4-hexafluorobutane |
InChI |
InChI=1S/C4Br4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 |
InChIキー |
MUYBTGDZQSAOJX-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)Br)(F)Br)(C(F)(F)Br)(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
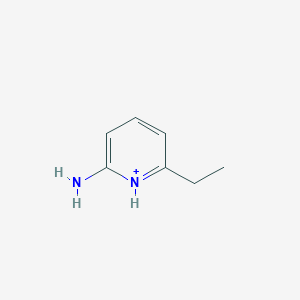
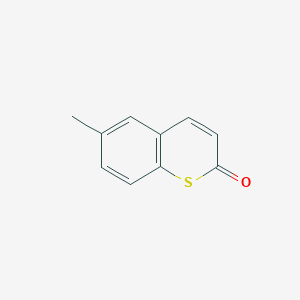
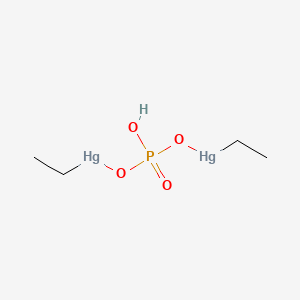

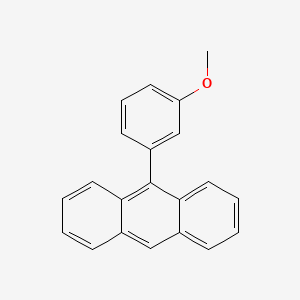
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
